![molecular formula C62H2O2 B583663 (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID CAS No. 155116-19-1](/img/no-structure.png)
(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID
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Overview
Description
“(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID” is a derivative of fullerene . Fullerenes are a class of carbon allotropes in which carbon atoms are arranged in the form of a hollow sphere, tube, or other shape. The introduction of the fullerene moiety into poly (β‐styryl)‐hydroxamic acid enhances its reactivity and chemical stability .
Synthesis Analysis
A new fullerene derivative, poly (β‐styryl)‐ (12‐methanofullerene‐C60)‐61‐formo hydroxamic acid, has been synthesized . This synthesis was achieved via a “Bingel-decarboxylation” route .
Molecular Structure Analysis
The molecular structure of “(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID” is based on the fullerene C60 molecule, which is a spherical molecule composed of 60 carbon atoms . The “(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID” derivative introduces additional functional groups to the fullerene structure .
Chemical Reactions Analysis
The “(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID” derivative has been applied for the solid phase extraction, separation, preconcentration, and ICP‐MS determination of Ce, La, Pr, Nd, Sm, and Gd . The introduction of the fullerene moiety into poly (β‐styryl)‐hydroxamic acid enhances its reactivity, chemical stability, and can be recycled for their determination .
Scientific Research Applications
Solid Phase Extraction and Preconcentration of Rare Earth Elements
(1,2-Methanofullerene C60)-61-carboxylic acid has been utilized in the development of novel materials for the solid phase extraction, separation, and preconcentration of rare earth elements (REEs). This application is crucial in analytical chemistry for the detection and quantification of REEs, which are essential in various high-tech industries. The compound’s unique structure allows for efficient binding and isolation of REEs from complex matrices, facilitating their subsequent analysis by techniques such as ICP-MS .
Analytical Chemistry: ICP-MS Determination
In the realm of analytical chemistry, this fullerene derivative has been synthesized and applied for the inductively coupled plasma mass spectrometry (ICP-MS) determination of specific lanthanides such as cerium (Ce), lanthanum (La), praseodymium (Pr), neodymium (Nd), samarium (Sm), and gadolinium (Gd). The compound’s ability to form complexes with these metals enhances their detection sensitivity and accuracy in ICP-MS analysis .
Research on Rare Earth Ore Processing
The compound has also been studied for its potential in the extraction and recovery processes of cerium from rare earth ores. Its application in solvent extraction techniques demonstrates its versatility and importance in the field of metallurgy and mineral processing. The research focuses on optimizing the extraction conditions to maximize recovery rates while minimizing environmental impact .
Mechanism of Action
Target of Action
Fullerenes and their derivatives are known to interact with various biological targets due to their unique physicochemical properties .
Mode of Action
Fullerenes and their derivatives are known to interact with biological systems through various mechanisms, such as radical scavenging, electron transfer, and physical interactions with cellular components .
Biochemical Pathways
Fullerenes and their derivatives have been shown to influence various biochemical processes, including oxidative stress, inflammation, and cellular signaling .
Pharmacokinetics
The carboxyl functional group present in the compound could potentially enhance its solubility and bioavailability .
Result of Action
Fullerenes and their derivatives have been reported to exhibit various biological activities, including antioxidant, antiviral, antimicrobial, and neuroprotective effects .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID involves the addition of carboxylic acid to a pre-existing C60 fullerene molecule. This can be achieved through a series of reactions that modify the C60 molecule to allow for the addition of the carboxylic acid group.", "Starting Materials": ["C60 Fullerene", "Carboxylic Acid", "Solvent", "Reagents"], "Reaction": ["1. Dissolve C60 fullerene in a suitable solvent such as toluene or benzene", "2. Add reagents such as potassium or sodium hydroxide to the solution to generate reactive intermediates", "3. React the intermediates with the carboxylic acid to form the (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID", "4. Purify the product using techniques such as chromatography or recrystallization"] } | |
CAS RN |
155116-19-1 |
Molecular Formula |
C62H2O2 |
Molecular Weight |
778.696 |
InChI |
InChI=1S/C62H2O2/c63-60(64)59-61-55-47-39-29-19-11-3-1-2-5-9-7(3)15-23-17(9)27-21-13(5)14-6(2)10-8-4(1)12(11)20-26-16(8)24-18(10)28-22(14)32-31(21)41-35(27)45-37(23)43(33(39)25(15)19)51(55)53(45)57-49(41)50-42(32)36(28)46-38(24)44-34(26)40(30(20)29)48(47)56(61)52(44)54(46)58(50)62(57,59)61/h59H,(H,63,64) |
InChI Key |
MBKSWMAEFHNSMF-UHFFFAOYSA-N |
SMILES |
C1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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